REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:24]=[CH:23][CH:22]=[CH:21][C:6]=1[C:7]1[O:8][C:9]2[C:14]([C:15](=[O:17])[CH:16]=1)=[CH:13][C:12]([C:18](Cl)=[O:19])=[CH:11][CH:10]=2)([CH3:3])[CH3:2].[OH:25]CCN1CCOCC1.N1C=CC=CC=1>C1C=CC=CC=1>[C:18]([C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([C:6]1[CH:21]=[CH:22][CH:23]=[CH:24][C:5]=1[O:4][CH:1]([CH3:3])[CH3:2])=[CH:16][C:15]2=[O:17])([OH:25])=[O:19]
|
Name
|
2'-isopropoxy-flavone-6-carbonyl-chloride
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=C(C=2OC3=CC=C(C=C3C(C2)=O)C(=O)Cl)C=CC=C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCOCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The benzene solution was washed with aqueous citric acid 40% with sodium bicarbonate and water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue, crystallised from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2C(C=C(OC2=CC1)C1=C(C=CC=C1)OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |